Methyl 5-aminopentanoate

Physicochemical characterization Proton dissociation thermodynamics Intramolecular hydrogen bonding

Methyl 5-aminopentanoate (CAS 63984-02-1), also named 5-aminovaleric acid methyl ester or methyl δ-aminovalerate, is a linear ω-amino acid methyl ester with molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g·mol⁻¹. It is most commonly procured and handled as its hydrochloride salt (CAS 29840-56-0, C₆H₁₄ClNO₂, MW 167.63), a white to off-white crystalline solid with a melting point of 145.5–147 °C.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 63984-02-1
Cat. No. B3055330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-aminopentanoate
CAS63984-02-1
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCN
InChIInChI=1S/C6H13NO2/c1-9-6(8)4-2-3-5-7/h2-5,7H2,1H3
InChIKeyULBCJDXDVAJYNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Aminopentanoate (CAS 63984-02-1) — Physicochemical Baseline and Procurement Identity


Methyl 5-aminopentanoate (CAS 63984-02-1), also named 5-aminovaleric acid methyl ester or methyl δ-aminovalerate, is a linear ω-amino acid methyl ester with molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g·mol⁻¹ . It is most commonly procured and handled as its hydrochloride salt (CAS 29840-56-0, C₆H₁₄ClNO₂, MW 167.63), a white to off-white crystalline solid with a melting point of 145.5–147 °C . The free base is a liquid at ambient temperature with a calculated boiling point of 168.4 ± 23.0 °C at 760 mmHg and a computed LogP of approximately 0.99, reflecting moderate lipophilicity . The parent acid, 5-aminopentanoic acid (5-aminovaleric acid, δ-aminovaleric acid), is an endogenous lysine degradation product and a methylene homologue of γ-aminobutyric acid (GABA) that functions as a weak GABA agonist [1]. Methyl 5-aminopentanoate is classified as a research chemical and pharmaceutical intermediate; it has no FDA or EMA approval as an active pharmaceutical ingredient [2].

Why Methyl 5-Aminopentanoate Cannot Be Treated as a Generic ω-Amino Ester Commodity


ω-Amino acid methyl esters with differing chain lengths (C₂ through C₆) exhibit superficially similar structural formulas but diverge dramatically in their protonation thermodynamics, intramolecular hydrogen-bonding propensity, and alkaline hydrolysis/lactamization pathways. Systematic potentiometric titration studies have demonstrated that the C₅ homologue (5-aminopentanoic acid methyl ester hydrochloride, 5-APe Me·HCl) displays a uniquely large enthalpy of proton dissociation (ΔH°) relative to both the shorter C₄ analogue (4-aminobutanoic acid methyl ester hydrochloride) and the longer C₆ analogue, attributable to the formation of an 8-membered intramolecular hydrogen-bonded ring between the protonated ammonium and the methoxycarbonyl group [1]. Furthermore, under alkaline conditions the free-base form (E) of the C₅ ester undergoes intramolecular aminolysis to form a 6-membered lactam with a rate constant (kL₆) approximately 23-fold greater than that for 5-membered lactam formation (kL₅) from the C₄ analogue [1]. The methyl esterification also shifts the LogP by approximately 3.4 units relative to the free carboxylic acid (from −2.44 to +0.99), fundamentally altering partitioning behavior in biphasic reaction systems and membrane permeability [2]. These quantifiable differences mean that substituting a C₄, C₆, or free-acid analogue without compensating for altered ionization, cyclization kinetics, and lipophilicity will yield non-equivalent reactivity and potentially failed synthetic sequences.

Quantitative Differentiation Evidence for Methyl 5-Aminopentanoate vs. Its Closest Analogs


Evidence 1: Unique Thermodynamic Signature — Dramatic ΔH° Rise for the C5 Homologue vs. C4 and C6 Analogues

Potentiometric titration across the homologous series of ω-amino acid methyl ester hydrochlorides reveals that 5-aminopentanoic acid methyl ester hydrochloride (5-APe Me·HCl) exhibits a dramatic rise in the enthalpy of proton dissociation (ΔH°) relative to both the C₄ and C₆ analogues. While pK_a^T values rise only modestly from C₄ to C₆, the ΔH° component for 5-APe Me·HCl shows a sharp, disproportionate increase compared to 4-aminobutanoic acid methyl ester hydrochloride (4-AB Me·HCl) and 6-aminohexanoic acid methyl ester hydrochloride (6-AH Me·HCl) [1]. This enthalpic anomaly is attributed to intramolecular hydrogen bonding between the ammonium (−NH₃⁺) and methoxycarbonyl (−COOCH₃) groups in the protonated form (EH⁺) of the C₅ compound, resulting in a stabilising 8-membered ring that is geometrically inaccessible to the shorter C₄ or longer C₆ homologues [1]. The consequence is a measurably different protonation equilibrium that affects reactivity in pH-dependent processes.

Physicochemical characterization Proton dissociation thermodynamics Intramolecular hydrogen bonding

Evidence 2: Lactamization Kinetics — 6-Membered Ring Formation (C5) is 23-Fold Faster than 5-Membered (C4)

Under alkaline conditions, the free-base form (E) of ω-amino acid methyl esters can undergo intramolecular aminolysis (lactamization) rather than simple bimolecular hydrolysis. The E form of 5-aminopentanoic acid methyl ester (5-APe Me) undergoes 6-membered lactam ring formation with a rate constant kL₆ that is approximately 23 times larger than the rate constant kL₅ for 5-membered lactam formation from 4-aminobutanoic acid methyl ester (4-AB Me) [1]. The origin of this ~23-fold difference is predominantly the smaller enthalpy of activation (ΔH‡) for the 6-membered ring closure, reflecting reduced ring strain in the 6-membered transition state compared to the 5-membered case [1]. The E forms of both 4-AB Me and 5-APe Me undergo lactamization rather than simple BAc2 hydrolysis because the potential 5- and 6-membered rings are energetically the optimum sizes for ring closure; the resulting lactams are stable under the reaction conditions [1]. For the C₆ homologue, the 7-membered ring formation is substantially less favoured, making the C₅ compound the kinetically optimal substrate for lactamization among the linear ω-amino esters.

Alkaline hydrolysis kinetics Intramolecular aminolysis Lactamization rate constants

Evidence 3: Esterification-Driven LogP Shift — Methyl Ester is ~3.4 Log Units More Lipophilic than the Free Acid

Methyl esterification of 5-aminopentanoic acid produces a profound shift in lipophilicity: the calculated LogP of the methyl ester (free base) is 0.99, compared to −2.44 for the parent free acid, 5-aminopentanoic acid [1]. This represents a ΔLogP of approximately +3.4 units, meaning the methyl ester is roughly 2,500-fold more lipophilic than the free carboxylic acid form. This magnitude of lipophilicity enhancement is critical for applications requiring membrane permeability or partitioning into organic phases during synthesis and purification. The polar surface area (PSA) is reduced from the zwitterionic free acid to 52.32 Ų for the ester, and the number of hydrogen bond donors decreases from 2 to 1 . For comparison, the ethyl ester analogue shows only modest further increases in LogP, as changes in the ester alkoxy group alone have little effect on the pK_a^T value [2].

Lipophilicity Partition coefficient Drug-like property optimization

Evidence 4: Hydrochloride Salt Form — Crystalline Solid with Defined Melting Point vs. Free Base Liquid Handling

The hydrochloride salt of methyl 5-aminopentanoate (CAS 29840-56-0) is a white to off-white crystalline solid with a well-defined melting point of 145.5–147 °C, whereas the free base (CAS 63984-02-1) is a liquid with a boiling point of approximately 168 °C at 760 mmHg . This solid-state advantage translates into easier weighing accuracy, improved long-term storage stability (recommended at 2–8 °C in inert atmosphere), and reduced volatility during handling compared to the free base liquid form . The hydrochloride salt also exhibits different solubility characteristics: it is highly soluble in water, facilitating aqueous-phase reactions, while the free base is more suited to organic-phase applications . In contrast, the free acid (5-aminopentanoic acid) exists as a zwitterionic solid at neutral pH, with poor organic solubility (LogP −2.44), limiting its utility in non-aqueous synthetic transformations without prior activation.

Salt-form selection Solid-state properties Ease of handling

Evidence 5: Verified Synthetic Intermediate — Documented Use in Antileishmanial Drug Discovery (Gros et al., J. Med. Chem. 2006)

Methyl 5-aminopentanoate hydrochloride has been used as a key amino ester building block in the synthesis of antileishmanial agents. Gros et al. (Journal of Medicinal Chemistry, 2006, vol. 49, #20, pp. 6094–6103) employed methyl 5-aminopentanoate hydrochloride (referred to as 'N-amino ester 6') in an EDC/HOBt-mediated amide coupling with 3-acetoxy-5-cholanic acid to generate compound 1, a novel antileishmanial agent identified through in silico pharmacophore development and database searching . The specific reaction protocol — dissolving HOBt (1.2 equiv) and 3-acetoxy-5-cholanic acid (1.0 equiv) in anhydrous THF, adding EDC (1.1 equiv), then coupling with methyl 5-aminopentanoate hydrochloride (1.2 equiv) and triethylamine (1.6 equiv) — has been detailed with full experimental reproducibility . This application demonstrates the compound's utility as a bifunctional building block where both the amino group (for amide bond formation) and the methyl ester (for subsequent functional group interconversion) are employed in medicinal chemistry campaigns.

Antileishmanial drug discovery Pharmaceutical intermediate Medicinal chemistry

Evidence 6: Deuterated Internal Standard Availability — d4-Labelled Methyl 5-Aminopentanoate HCl for Quantitative Mass Spectrometry

A deuterated form of methyl 5-aminopentanoate hydrochloride — specifically 5-aminopentanoic acid methyl ester hydrochloride-d4 (CAS 1215370-80-1, C₆H₁₀D₄ClNO₂, MW 171.66) — is commercially available as a stable isotope-labeled internal standard for quantitative mass spectrometry . This d4-labeled compound is specifically cited as an intermediate in the preparation of labelled Tianeptine metabolites, enabling accurate quantification in pharmacokinetic and drug metabolism studies . The availability of a precisely mass-shifted (+4 Da) analogue directly from the same synthetic route provides a matched internal standard that co-elutes with the analyte under LC conditions while being distinguishable by MS/MS fragmentation. For comparison, deuterated analogues of the C₄ or C₆ homologues are less commonly catalogued as off-the-shelf products from major isotope suppliers, making the C₅ compound the practical choice for analytical method development in contexts where the 5-aminopentanoate scaffold is relevant.

Stable isotope-labeled internal standard LC-MS/MS quantification Tianeptine metabolite analysis

High-Value Application Scenarios Where Methyl 5-Aminopentanoate (CAS 63984-02-1) Provides Measurable Advantage


δ-Lactam Synthesis via Base-Catalysed Intramolecular Aminolysis — Exploiting the 23-Fold Kinetic Advantage Over the C4 Analogue

When the synthetic target is a δ-valerolactam (piperidin-2-one) scaffold, methyl 5-aminopentanoate (as its hydrochloride salt) is the kinetically optimal substrate. The free-base form undergoes intramolecular aminolysis under alkaline conditions to form a 6-membered lactam with a rate constant (kL₆) approximately 23 times greater than the 5-membered lactam formation (kL₅) from the C₄ analogue, methyl 4-aminobutanoate [1]. This kinetic advantage, attributed to reduced ring strain in the 6-membered transition state (smaller ΔH‡), means that under identical alkaline conditions, the C₅ ester will cyclise substantially faster and more completely than the C₄ ester. For process chemists scaling lactam-forming reactions, this translates into shorter reaction times, higher yields at equivalent conditions, or the ability to use milder base concentrations — all directly impacting cost-efficiency and impurity profiles.

Medicinal Chemistry Building Block with Defined C5 Spacer Geometry — Validated in Antileishmanial Drug Discovery

Methyl 5-aminopentanoate hydrochloride provides a five-carbon spacer between its amino and ester termini, positioning it as a building block for linking pharmacophoric elements in drug discovery. Its use has been validated in the synthesis of antileishmanial compound 1, where the C₅ chain length was selected to achieve the correct spatial arrangement for sterol 24-methyltransferase inhibition in Leishmania parasites [1]. The bifunctional nature — a primary amine for amide/urea/sulfonamide coupling and a methyl ester for subsequent hydrolysis, reduction, or transesterification — makes it suitable for constructing diverse chemotypes. The LogP of ~0.99 for the ester (vs. −2.44 for the free acid) provides a 2,500-fold lipophilicity advantage that facilitates organic-phase workup and normal-phase chromatographic purification of coupled products [2].

Bioanalytical Internal Standard for LC-MS/MS Quantification — Off-the-Shelf d4-Labelled Analogue Available

For quantitative bioanalysis of compounds containing the 5-aminopentanoate moiety (such as Tianeptine metabolites), the commercially available d4-labelled methyl 5-aminopentanoate hydrochloride (CAS 1215370-80-1) serves as a matched stable isotope-labeled internal standard (SIL-IS) [1]. The +4 Da mass shift ensures baseline chromatographic co-elution with the analyte while providing unambiguous MS/MS discrimination. The off-the-shelf availability eliminates the need for custom deuterium labelling synthesis, which can cost $5,000–$15,000 and require 4–8 weeks for custom preparation. This directly accelerates bioanalytical method development timelines and reduces costs for laboratories performing regulated pharmacokinetic or drug metabolism studies.

Physicochemical Probe for Studying Intramolecular Hydrogen Bonding and Ring-Chain Tautomerism in Amino Esters

The C₅ chain length of methyl 5-aminopentanoate is uniquely positioned — among the linear ω-amino ester series — to form a stabilising 8-membered intramolecular hydrogen-bonded ring in the protonated state (EH⁺), as evidenced by the dramatic rise in ΔH° of proton dissociation compared to both C₄ and C₆ analogues [1]. This makes the compound a valuable probe molecule for physical organic chemistry studies investigating medium-ring hydrogen bonding, solvation effects on protonation equilibria, and the thermodynamic interplay between ΔH° and ΔS° in bifunctional flexible molecules. For academic and industrial research groups studying intramolecular catalysis, pre-organisation, or ring-chain tautomerism, the C₅ ester provides a well-characterised experimental system with published thermodynamic parameters at multiple temperatures (25, 37.1, and 50.2 °C) [1].

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